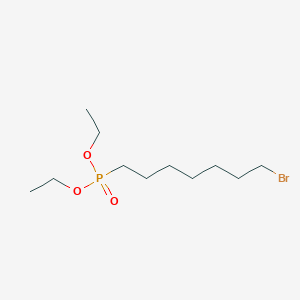

Diethyl 7-bromoheptylphosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

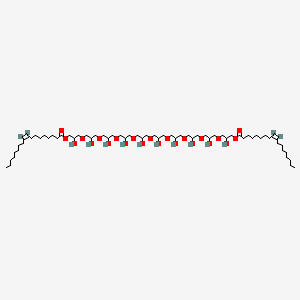

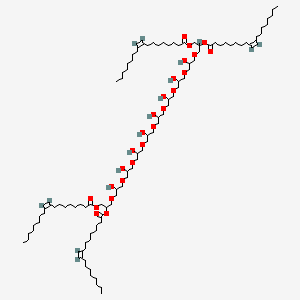

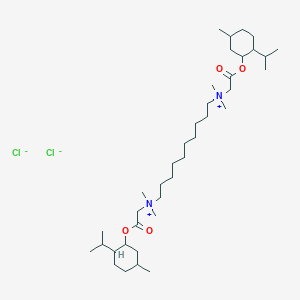

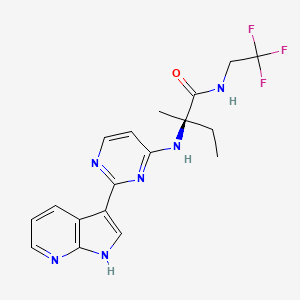

Diethyl 7-bromoheptylphosphonate is an alkyl chain-based PROTAC linker . It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Synthesis Analysis

Diethyl 7-bromoheptylphosphonate can be used in the synthesis of PROTACs . The synthesis process involves the use of two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular structure of Diethyl 7-bromoheptylphosphonate comprises an alkyl chain, which makes it suitable as a PROTAC linker .Chemical Reactions Analysis

In the context of PROTACs, Diethyl 7-bromoheptylphosphonate plays a crucial role in the chemical reactions that lead to the degradation of target proteins . It helps to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .科学研究应用

Corrosion Inhibition : Diethyl 7-bromoheptylphosphonate derivatives have been studied for their ability to inhibit corrosion of metals in acidic environments, particularly useful in industrial processes like steel pickling. These compounds act as mixed-type inhibitors, offering high inhibition efficiency (Gupta et al., 2017).

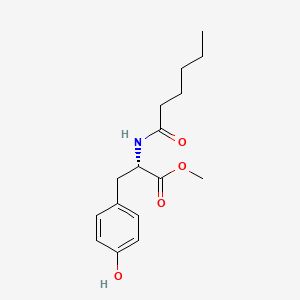

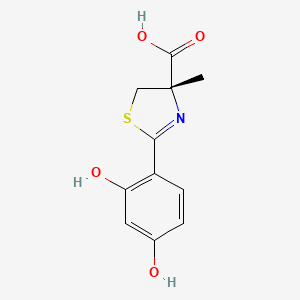

Synthesis of Biologically Active Compounds : Such phosphonates are involved in the synthesis of α-aminophosphonates, which are analogues of natural amino acids with potential biological activities. They can be used as enzyme inhibitors, antibacterial, antitumor, or antiviral agents (Ouahrouch et al., 2014).

Monohalogenation Techniques : Research has shown methods for the controlled monohalogenation of phosphonates, leading to the production of pure α-monohalogenated derivatives. This has implications in various synthetic routes for complex organic molecules (Iorga et al., 1999).

Synthesis of Novel Compounds : There is ongoing research in developing new synthetic routes to create diethyl 3-iodoalkyl and 3-iodoalkenylphosphonates, compounds with significant potential in both synthetic and bioactive applications (Bałczewski et al., 2000).

Drug Metabolism Studies : Diethyl 7-bromoheptylphosphonate derivatives have also been studied for their metabolism in biological systems, such as in the metabolism of antilipidaemic agents in rats (Morioka et al., 1996).

Anticorrosion Properties : Further studies show the synthesis and characterization of diethyl (phenylamino) methyl phosphonate derivatives with potential use as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating the diverse industrial applications of these compounds (Moumeni et al., 2020).

未来方向

属性

IUPAC Name |

1-bromo-7-diethoxyphosphorylheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOSPHWPPFSFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCBr)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 7-bromoheptylphosphonate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。